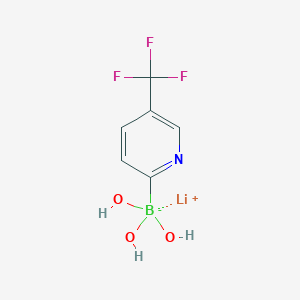

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a chemical compound with the CAS Number: 1393822-86-0 . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate . It is a white solid and is stored at room temperature .

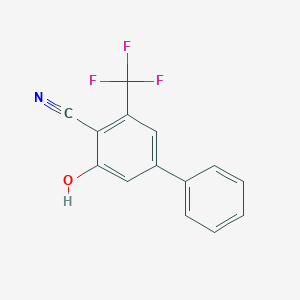

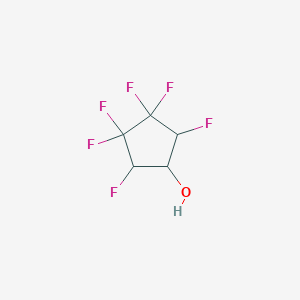

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Chemical Reactions Analysis

Specific chemical reactions involving Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate are not available in the retrieved data. It’s often used as an intermediate in organic synthesis , which suggests it participates in various chemical reactions, but the specifics would depend on the particular synthesis pathway being used.Physical And Chemical Properties Analysis

This compound is a white solid and is slightly soluble in water . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis of Lithium 3-Trifluoromethyl-1,3-Diketonates : Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been synthesized, featuring a polymeric structure with lithium in different coordination modes. These compounds play a significant role in the development of materials with unique properties due to their structural complexity (Slepukhin et al., 2019).

Halogen Shuffling in Pyridines : Lithium compounds like 2-chloro-6-(trifluoromethyl)pyridine have been used to create derivatives through site-selective electrophilic substitutions, demonstrating the utility of lithium trifluoromethyl compounds in organic synthesis (Mongin et al., 1998).

Formation of Novel Polymeric Structures : Lithium (S)-1-[2‘-(Methoxymethyl)pyrrolidin-1‘-yl]-3,5-dimethylboratabenzene, a lithium salt, has shown the formation of novel polymeric structures in its crystallization, highlighting the role of lithium trifluoromethyl compounds in advanced material synthesis (Zheng and Herberich, 2001).

Chemical and Electrochemical Research

Reactivity Studies of Trifluoromethyl-Substituted Compounds : Research involving perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes has utilized lithium trifluoromethyl compounds. These studies have implications for developing new materials and chemical synthesis methods (Gladow and Reissig, 2014).

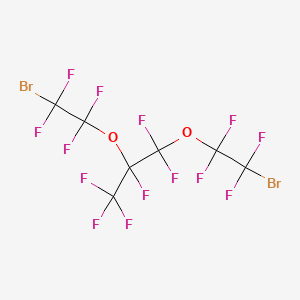

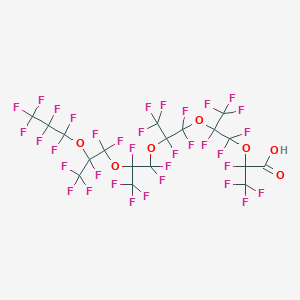

Ionic Liquid Synthesis for Lithium Cells : Lithium trifluoromethyl compounds have been utilized in the synthesis of ionic liquids for lithium cells, demonstrating their potential in electrochemical applications. This includes exploring new electrolytes with promising results in terms of capacity and stability (Ochel et al., 2017).

Lithium Polymer Electrolytes Additives : New boron compounds, including difluoroalkoxyborane compounds, have been synthesized for use as additives in lithium polymer electrolytes, signifying the role of lithium trifluoromethyl compounds in enhancing the performance of lithium-based batteries (Zygadło‐Monikowska et al., 2007).

Wirkmechanismus

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H303 (May be harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

lithium;trihydroxy-[5-(trifluoromethyl)pyridin-2-yl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSRGRSSJXQDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C(F)(F)F)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.